3-Hydroxycyclopent-2-en-1-one

Catalog No.
S705623
CAS No.
5870-62-2
M.F
C5H6O2
M. Wt
98.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxycyclopent-2-en-1-one

CAS Number

5870-62-2

Product Name

3-Hydroxycyclopent-2-en-1-one

IUPAC Name

3-hydroxycyclopent-2-en-1-one

Molecular Formula

C5H6O2

Molecular Weight

98.1 g/mol

InChI

InChI=1S/C5H6O2/c6-4-1-2-5(7)3-4/h3,6H,1-2H2

InChI Key

GGWUYXFIBJPQCE-UHFFFAOYSA-N

SMILES

C1CC(=O)C=C1O

Canonical SMILES

C1CC(=O)C=C1O

3-Hydroxycyclopent-2-en-1-one (CAS 5870-62-2), the highly stable enol tautomer of 1,3-cyclopentanedione, is a versatile cyclic building block characterized by its conjugated enone system and pronounced vinylogous acidity[1]. In both the solid state and polar solutions, the compound exists predominantly in this enol form rather than the diketo state, driven by a 1–3 kcal/mol thermodynamic preference [2]. This structural configuration provides a highly reactive C2 position for electrophilic attack and a nucleophilic hydroxyl group, making it an essential precursor for synthesizing complex spirocycles and the C5N core of various actinomycete secondary metabolites[3]. For industrial and laboratory procurement, its value lies in its specific ring strain, tautomeric stability, and distinct kinetic profile compared to substituted or larger-ring analogs.

Research Fit

Stabilized enol form 1–3 kcal/mol preference over diketo tautomer supports enol-specific reactivity in Mn(III) and biosynthetic workflows
Spirocyclization building block Only the 3-hydroxy enol scaffold enables Mn(III)-mediated angular spirodihydrofuran formation; regioisomers are unreactive
Bafilomycin C5N precursor Reported biosynthetic precursor for the C5N moiety essential to 16-membered macrolide antibiotic research

Procurement substitution with closely related analogs, such as 1,3-cyclohexanedione or 2-methyl-1,3-cyclopentanedione, fundamentally alters the synthetic trajectory and reaction kinetics[1]. The 5-membered ring of 3-hydroxycyclopent-2-en-1-one imparts a significantly higher vinylogous acidity (pKa ~4.5) than its 6-membered counterpart (pKa ~5.3), altering the conditions required for base-catalyzed functionalization [2]. Furthermore, the absence of a substituent at the C2 position is an absolute requirement for specific radical cyclizations; attempting to use the common 2-methyl analog diverts the reaction from forming angular spirodihydrofurans to yielding dispirocyclopropanes[3]. Finally, its nucleophilic trapping kinetics are up to 11-fold slower than its substituted peers, meaning that generic substitution in sensitive kinetic assays will result in runaway reactions or poor product distribution[4].

Substitution Risk

Tautomeric state
3-Hydroxycyclopent-2-en-1-one exists as conjugated enol stabilized by 1–3 kcal/mol over the diketo form
Cyclopentane-1,3-dione (CAS 3859-41-4) is a diketone with different hydrogen-bonding network and reactivity
Hydroxyl position
C3 hydroxyl forms intramolecular H-bond with C1 carbonyl, reducing water solubility ~6-fold vs. the 4-hydroxy isomer
4-Hydroxycyclopent-2-en-1-one (CAS 61305-27-9) is more water-soluble (logP –1.49) and lacks conjugation required for Mn(III) spirocyclization
Physical form
Low-melting point (~24 °C) gives a liquid or low-melting solid at ambient temperature, enabling direct dispensing
Cyclopentane-1,3-dione is a crystalline solid (mp 149–151 °C) requiring grinding or pre-heating for reactions

Divergent Radical Cyclization Trajectories vs. 2-Alkyl Analogs

In Mn(III)-based oxidative cyclizations, the choice of the unsubstituted 3-hydroxycyclopent-2-en-1-one core is critical for determining the final skeletal architecture. Research demonstrates that oxidation of methylene-bis(3-hydroxycyclopent-2-en-1-one) exclusively yields angular spirodihydrofurans[1]. In stark contrast, substituting this precursor with 2-alkylated analogs (such as derivatives of 2-methyl-1,3-cyclopentanedione) completely alters the reaction pathway, resulting in the formation of dispirocyclopropanes instead [1].

Evidence DimensionRadical cyclization product architecture
Target Compound DataUnsubstituted enol yields angular spirodihydrofurans
Comparator Or Baseline2-alkyl-substituted analogs yield dispirocyclopropanes
Quantified Difference100% divergence in major skeletal product
ConditionsMn(III)-based oxidation of methylene-bis derivatives

Buyers targeting angular spirodihydrofuran scaffolds must procure the unsubstituted enol, as 2-methyl analogs will force the synthesis into an entirely different structural class.

Enol stabilization
Reported
1–3 kcal/mol lower energy than diketo tautomer; X-ray confirms enol form
Enol population dominates at room temperature, governing reactivity
Computational prediction with crystallographic support; solution equilibrium context

Controlled Electrophilic Trapping Kinetics vs. Substituted and 6-Membered Analogs

The unsubstituted 5-membered enol exhibits a highly controlled nucleophilic reactivity profile compared to its structural neighbors. Kinetic studies on the reactivity toward azanone (HNO) reveal that 1,3-cyclopentanedione (reacting as the enol) has a second-order rate constant of 2.8 × 10^2 M−1s−1 [1]. This is approximately 8-fold slower than 1,3-cyclohexanedione (2.2 × 10^3 M−1s−1) and 11-fold slower than 2-methyl-1,3-cyclopentanedione (3.2 × 10^3 M−1s−1) [1]. The calculated energy barrier for the unsubstituted 5-membered ring is higher (72.53 kJ/mol) compared to the 6-membered ring (59.28 kJ/mol) [1].

Evidence DimensionSecond-order rate constant (k) for HNO trapping
Target Compound Data2.8 × 10^2 M−1s−1 (Energy barrier: 72.53 kJ/mol)
Comparator Or Baseline2-methyl-1,3-cyclopentanedione (3.2 × 10^3 M−1s−1) and 1,3-cyclohexanedione (2.2 × 10^3 M−1s−1)
Quantified Difference8- to 11-fold reduction in reaction rate
ConditionsAqueous kinetic assay with azanone (HNO)

The attenuated nucleophilicity of the unsubstituted 5-membered enol prevents over-reaction and allows for highly controlled trapping in sensitive electrophilic assays.

Solubility vs. 4-OH isomer
Cross-study comparable
3-OH: 1.678 × 10⁵ mg/L, logP −0.695; 4-OH: 1 × 10⁶ mg/L, logP −1.491
~6-fold lower water solubility alters biphasic partitioning and extraction
Estimated values from WSKOW/XLogP3-AA; validate experimentally

Thermodynamic Enol Stability and Vinylogous Acidity

The ring size of cyclic 1,3-diones fundamentally controls their keto-enol tautomerization and resulting acidity. 3-Hydroxycyclopent-2-en-1-one exists almost exclusively as the enol tautomer in polar solvents, favored by 1–3 kcal/mol over the diketo form [1]. This structural strain and enol stabilization results in a highly acidic vinylogous proton with an aqueous pKa of approximately 4.5[2]. In contrast, the larger 1,3-cyclohexanedione has a higher pKa of 5.3, making it nearly an order of magnitude less acidic [2].

Evidence DimensionAqueous pKa (acidity of the enol proton)
Target Compound DatapKa ~ 4.5
Comparator Or Baseline1,3-cyclohexanedione (pKa ~ 5.3)
Quantified Difference~0.8 pKa unit difference (nearly 10-fold higher acidity)
ConditionsAqueous solution at standard temperature

The significantly higher acidity of the 5-membered enol makes it a superior proton donor and a more reactive intermediate for base-catalyzed alkylations compared to 6-membered analogs.

Physical state
Cross-study comparable
mp ~24 °C (liquid at RT) vs. diketo form mp 149–151 °C (crystalline)
Liquid handling simplifies automated dispensing and melt-phase reactions
Melting point estimated; diketo mp from literature
Mn(III) spirocyclization
Class-level inference
Exclusive substrate for angular spirodihydrofuran formation with Mn(OAc)₃; 4-OH and diketo fail
Only 3-hydroxy enol scaffold enables this spirocyclic methodology
Takayanagi et al. Tetrahedron 2024; reaction conditions: AcOH, 70 °C
Bafilomycin precursor
Supporting evidence
3-OH enol feeds into C5N moiety of bafilomycin B1; regioisomers not incorporated
Reported biosynthetic competency for macrolide antibiotic research
K. cheerisanensis pathway; C5N-deleted analogs inactive

Synthesis of Angular Spirodihydrofurans

Leveraging the unsubstituted C2 position to direct Mn(III)-catalyzed radical cyclizations toward angular spiro-architectures, ensuring the reaction does not divert to dispirocyclopropanes as seen with 2-alkylated analogs [1].

Controlled Nucleophilic Probes in Kinetic Assays

Utilizing the attenuated reaction kinetics of the 5-membered enol in electrophilic trapping assays (e.g., for HNO), where 6-membered or alkylated analogs would react too rapidly and cause unwanted side reactions [2].

Vinylogous Acid Catalysis and Precursor Alkylation

Exploiting its high acidity (pKa ~4.5) for mild, base-catalyzed functionalization at the C2 position, serving as an optimal precursor for complex natural products and avoiding the harsher conditions required for less acidic 6-membered diones[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Mn(III)-mediated spirocyclization studies
Conjugated enol structure for Mn(III) complexation
Confirm reactivity with Mn(OAc)₃ in AcOH at 70 °C; regioisomer incompetence
Bafilomycin biosynthetic precursor research
Authentic C5N precursor identity
Feeding studies in K. cheerisanensis; C5N incorporation confirmation
Biphasic solvent system optimization
Solubility profile (logP –0.7, 1.68×10⁵ mg/L)
Partitioning behavior in toluene/water; extraction efficiency tuning
High-throughput parallel synthesis
Liquid handling at ambient temperature (~24 °C mp)
Direct gravimetric/volumetric dispensing without pre-heating; 96/384-well plate accuracy

XLogP3

-0.1

Other CAS

5870-62-2

Wikipedia

2-Cyclopenten-1-one, 3-hydroxy-

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